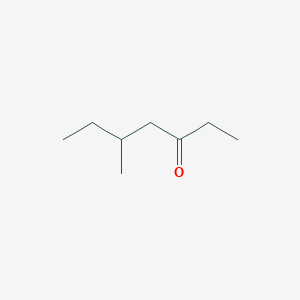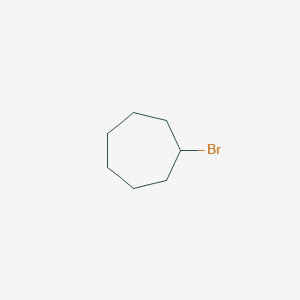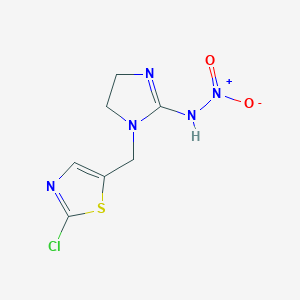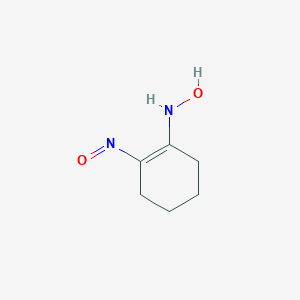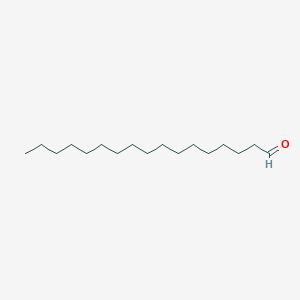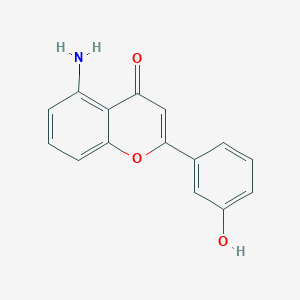
5-Amino-2-(3-hydroxyphenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(3-hydroxyphenyl)chromen-4-one, also known as 4H-1-Benzopyran-4-one, 5-amino-2-(3-hydroxyphenyl)-, is a chemical compound that belongs to the class of flavonoids. It is a yellow crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of 5-Amino-2-(3-hydroxyphenyl)chromen-4-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
Biochemical And Physiological Effects
5-Amino-2-(3-hydroxyphenyl)chromen-4-one has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. This compound has also been shown to inhibit the growth and proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Amino-2-(3-hydroxyphenyl)chromen-4-one in lab experiments include its low toxicity, high solubility, and ease of synthesis. However, the limitations of using this compound in lab experiments include its limited stability and potential for degradation.
Future Directions
There are several future directions for the research on 5-Amino-2-(3-hydroxyphenyl)chromen-4-one. These include investigating its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, more studies are needed to investigate the potential side effects and toxicity of this compound.
In conclusion, 5-Amino-2-(3-hydroxyphenyl)chromen-4-one is a promising compound that has shown potential for therapeutic use in various diseases. Its anti-inflammatory, antioxidant, and anticancer activities make it a promising candidate for further research and development.
Synthesis Methods
The synthesis of 5-Amino-2-(3-hydroxyphenyl)chromen-4-one can be achieved through various methods, including the reaction of 3-hydroxyacetophenone with salicylaldehyde in the presence of ammonium acetate and acetic acid. Another method involves the reaction of 3-hydroxyacetophenone with salicylaldehyde in the presence of sodium hydroxide and ammonium chloride.
Scientific Research Applications
5-Amino-2-(3-hydroxyphenyl)chromen-4-one has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. This compound has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
properties
CAS RN |
129974-43-2 |
|---|---|
Product Name |
5-Amino-2-(3-hydroxyphenyl)chromen-4-one |
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
5-amino-2-(3-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H11NO3/c16-11-5-2-6-13-15(11)12(18)8-14(19-13)9-3-1-4-10(17)7-9/h1-8,17H,16H2 |
InChI Key |
OERMISNVEUVFRQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)N |
synonyms |
4H-1-Benzopyran-4-one,5-amino-2-(3-hydroxyphenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine](/img/structure/B146440.png)
![2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B146441.png)
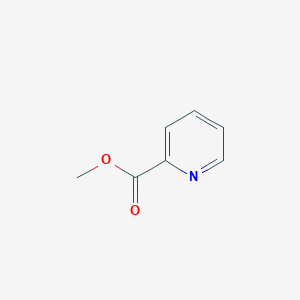

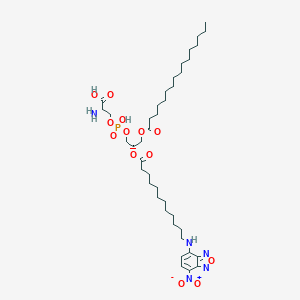
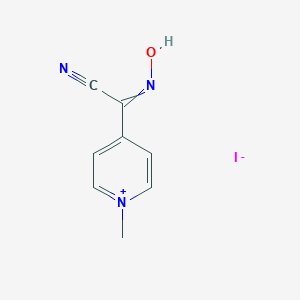
![5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid](/img/structure/B146448.png)

